molecular formula C16H12ClNO2 B8116441 2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE CAS No. 61895-53-2

2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE

Cat. No.: B8116441
CAS No.: 61895-53-2
M. Wt: 285.72 g/mol
InChI Key: PRLFXMNGWLYTHQ-UHFFFAOYSA-N
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Description

2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as cyclooxygenase inhibition . The structure of this compound includes a chloromethyl group attached to a phenyl ring, which is further connected to an isoindole-1,3-dione moiety.

Preparation Methods

The synthesis of 2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE typically involves the reaction of phthalic anhydride with an appropriate amine, followed by chloromethylation. One common method involves the use of chloroacetyl chloride in the presence of a base such as triethylamine . The reaction conditions often include the use of solvents like diethyl ether and controlled addition of reagents to ensure high yields and purity of the product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenyl ring and the isoindole-1,3-dione moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar compounds to 2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE include other isoindoline-1,3-dione derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoindoline-1,3-dione derivatives .

Properties

IUPAC Name

2-[[4-(chloromethyl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-9-11-5-7-12(8-6-11)10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLFXMNGWLYTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489185
Record name 2-{[4-(Chloromethyl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61895-53-2
Record name 2-{[4-(Chloromethyl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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